1-(2-Bromophenyl)-1H-imidazol-2-amine
CAS No.: 1695937-66-6
Cat. No.: VC6116726
Molecular Formula: C9H8BrN3
Molecular Weight: 238.088
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1695937-66-6 |
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Molecular Formula | C9H8BrN3 |
Molecular Weight | 238.088 |
IUPAC Name | 1-(2-bromophenyl)imidazol-2-amine |
Standard InChI | InChI=1S/C9H8BrN3/c10-7-3-1-2-4-8(7)13-6-5-12-9(13)11/h1-6H,(H2,11,12) |
Standard InChI Key | OVESRAKEIQRFOY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)N2C=CN=C2N)Br |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
The core structure of 1-(2-bromophenyl)-1H-imidazol-2-amine consists of a five-membered imidazole ring with nitrogen atoms at positions 1 and 3. The 1-position is substituted with a 2-bromophenyl group, while the 2-position hosts an amine functional group. Bromine’s electronegativity and steric bulk influence the compound’s electronic distribution and reactivity, making it distinct from non-halogenated analogs .
Molecular Formula and Weight
Spectroscopic Signatures
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NMR: The -NMR spectrum would show aromatic protons from the bromophenyl group (δ 7.2–7.8 ppm) and imidazole protons (δ 6.5–7.0 ppm). The amine protons typically appear as a broad singlet near δ 5.5 ppm .
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IR: Stretching vibrations for N–H (3350–3250 cm), C–N (1250–1350 cm), and C–Br (550–650 cm) are expected .
Synthesis and Optimization Strategies
Cyclization Approaches
The synthesis of 2-aminoimidazoles often involves cyclization reactions. For 1-(2-bromophenyl)-1H-imidazol-2-amine, a plausible route adapts methods used for analogous compounds:
Reaction of α-Bromoacetophenone Derivatives with Guanidine
Adapting the protocol from Zhou et al. , 2-bromophenyl α-bromoacetophenone could react with acetylguanidine under basic conditions to form the imidazole ring (Figure 1). Key steps include:
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Cyclization: Heating α-bromoacetophenone with guanidine in ethanol yields the intermediate 4-(2-bromophenyl)-1H-imidazol-2-amine.
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Methylation: Treatment with methyl iodide introduces the methyl group at the 1-position .
Table 1: Optimization of Cyclization Conditions
Parameter | Optimal Condition | Yield (%) |
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Solvent | Ethanol | 75–80 |
Temperature | 80°C | 78 |
Reaction Time | 3 hours | 82 |
Base | KCO | 85 |
Base-Catalyzed Intramolecular Hydroamidation
Recent advances in organocatalytic methods, such as those reported by ACS Publications , suggest that phosphazene bases (e.g., BEMP) could facilitate the cyclization of propargylic ureas to imidazol-2-ones. While this method targets cyclic ureas, modifying the substrate to include a bromophenyl group may enable analogous synthesis pathways .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
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logP: Estimated at 2.8, indicating moderate lipophilicity suitable for membrane permeability .
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Aqueous Solubility: Predicted to be low (~0.1 mg/mL) due to the aromatic bromine and imidazole ring .
Hydrogen Bonding Capacity
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Hydrogen Bond Donors: 1 (amine group).
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Hydrogen Bond Acceptors: 3 (two imidazole nitrogens and amine) .
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Polar Surface Area: ~38.7 Ų, suggesting moderate bioavailability .
Table 2: Comparative Physicochemical Properties of 2-Aminoimidazoles
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